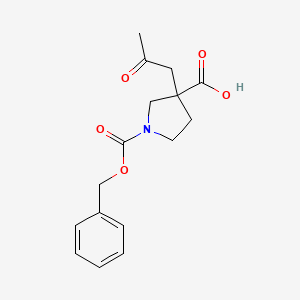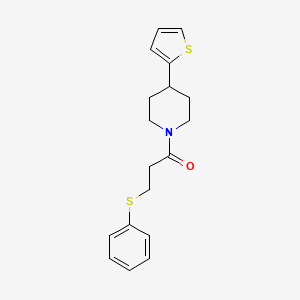![molecular formula C10H17N3O2S B2537208 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide CAS No. 1339051-33-0](/img/structure/B2537208.png)
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been studied extensively for their inhibitory effects on enzymes such as carbonic anhydrases .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, Schiff base reactions are commonly employed to synthesize sulfonamide compounds, as seen in the preparation of N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide and 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single crystal X-ray diffraction, revealing its triclinic crystal system . The Schiff base compound with a sulfonamide group was also characterized by X-ray single crystal techniques, showing a monoclinic space group .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including tautomerism, as observed in sulfonamide-1,2,4-triazine derivatives, which can exist in sulfonimide and sulfonamide tautomeric forms . Additionally, sulfonamides can form metal complexes, as demonstrated by the structural characterization of metal complexes containing sulfonamide ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be explored through computational methods such as Density Functional Theory (DFT). For example, the HOMO-LUMO analysis, molecular electrostatic potential, and natural bond orbital analysis were used to study the stability and charge transfer within the molecule of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Similarly, DFT calculations were employed to investigate the structural and spectroscopic properties of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .
Aplicaciones Científicas De Investigación
Overview of Sulfonamides in Research
Sulfonamides have played a significant role in medicinal chemistry, given their presence in a wide range of clinically used drugs. These compounds are essential in developing therapies for various conditions due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Recent research emphasizes the importance of sulfonamides in the design and development of bioactive substances, highlighting their potential in addressing diseases such as cancer and glaucoma. The versatility of sulfonamides is attributed to their simple synthesis and the possibility of generating a diversity of derivatives, positioning them as crucial elements in future drug development efforts (Azevedo-Barbosa et al., 2020).
Sulfonamides in Antitumor and Antiglaucoma Research
Sulfonamides have been extensively investigated for their antitumor and antiglaucoma properties. Research has focused on novel drugs that incorporate the sulfonamide moiety, such as pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, showing significant antitumor activity. This highlights the ongoing need for new sulfonamides as selective drugs for treating glaucoma by targeting carbonic anhydrase II and as antitumor agents targeting carbonic anhydrase IX/XII. The exploration of sulfonamides in drug patents reveals their potential as diagnostic tools and therapeutic agents for various diseases, indicating a promising future for this class of compounds in medicinal chemistry (Carta et al., 2012).
Emerging Trends in Sulfonamide Research
The recent advancement in sulfonamide-based medicinal chemistry has led to the development of derivatives displaying a broad spectrum of bioactivities. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antiepileptic effects, among others. The structural modification of classic sulfonamides has opened new avenues for creating drugs with enhanced medicinal properties. This ongoing research activity underscores the potential of sulfonamides in developing new therapeutic agents with high activity and low toxicity, promising for expanding their medicinal applications (Shichao et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary target of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the enzyme’s activity and disrupts the production of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency in dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA synthesis and cell division . As a result, the growth and replication of bacteria are inhibited .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally .
Result of Action
The inhibition of bacterial DNA synthesis and cell division by this compound leads to the death of the bacteria . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of sulfonamides can be affected by bacterial resistance, which can occur when bacteria develop mechanisms to counteract the drug’s action .
Propiedades
IUPAC Name |
4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-8-13(2)9-3-5-10(6-4-9)16(11,14)15/h3-6,12H,7-8H2,1-2H3,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXJDNCGZUKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)
![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)
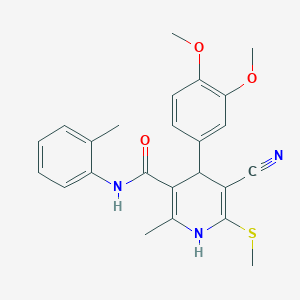
![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)
![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)
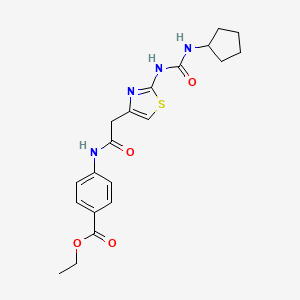
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)
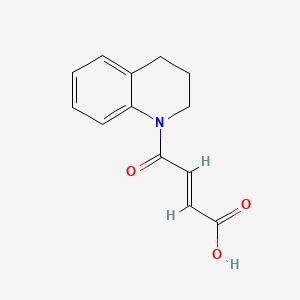
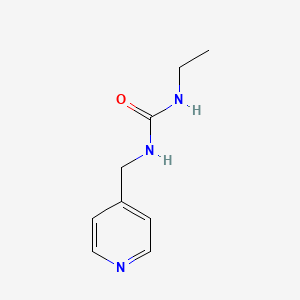
![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

